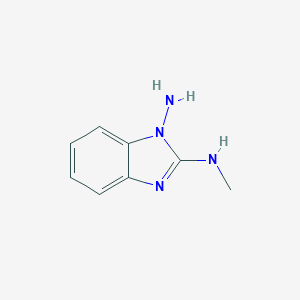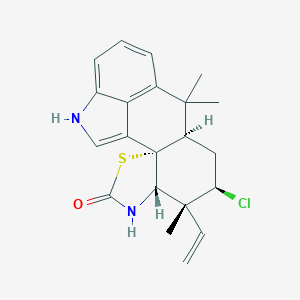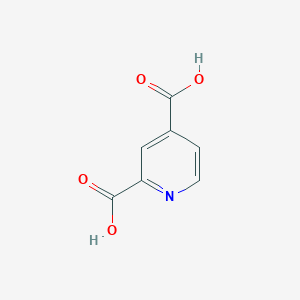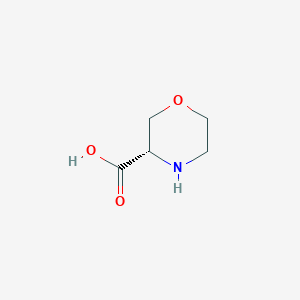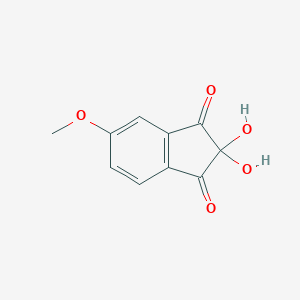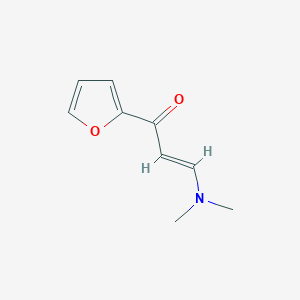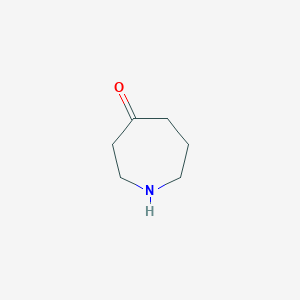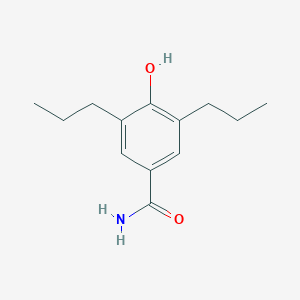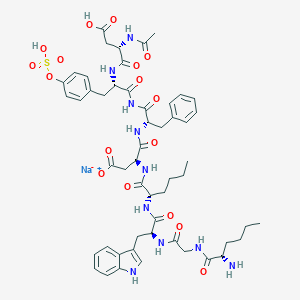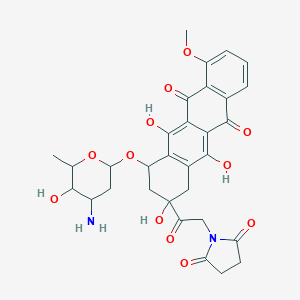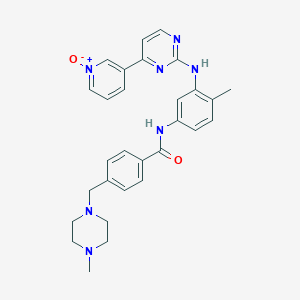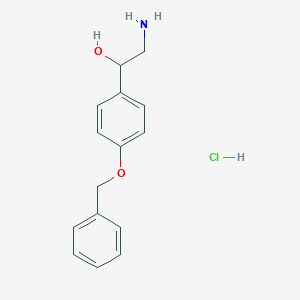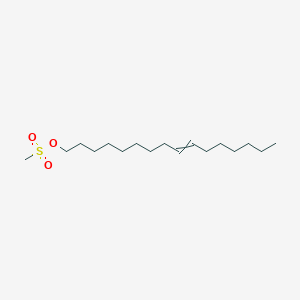
(Z)-hexadec-9-enyl methanesulfonate
説明
Methanesulfonic acid (MsOH) is an organosulfuric, colorless liquid with the molecular formula CH3SO3H . It is the simplest of the alkylsulfonic acids . Salts and esters of methanesulfonic acid are known as mesylates (or methanesulfonates, as in ethyl methanesulfonate) .
Molecular Structure Analysis
The molecular structure of methanesulfonic acid, a related compound, is H3C−S(=O)2−OH . The molecular structure of “(Z)-hexadec-9-enyl methanesulfonate” would likely be similar, with a long hydrocarbon chain attached to the sulfur atom.Chemical Reactions Analysis
Methanesulfonic acid is very stable against chemical oxidation and reduction . It is part of the geochemical sulfur cycle . It can dissolve a wide range of metal salts, many of them in significantly higher concentrations than in hydrochloric acid (HCl) or sulfuric acid (H2SO4) .Physical And Chemical Properties Analysis
Methanesulfonic acid is a colorless, viscous liquid . It is hygroscopic in its concentrated form . It has a high solubility in water .科学的研究の応用
Pheromone Synthesis : A study by Mangold and Becker (1986) described the use of (Z)-9-tetradecenyl methanesulfonate, a compound related to (Z)-hexadec-9-enyl methanesulfonate, in the synthesis of pheromones. This process involved chain elongation and esterification, resulting in the production of pheromones with 16 and 18 carbon atoms, used by various insect species (Mangold & Becker, 1986).
Battery Technology : Leung et al. (2011) explored the electrodeposition and dissolution of zinc in methanesulfonic acid as part of a hybrid redox flow battery. This study provided insights into the electrochemical properties of methanesulfonic acid, which may have relevance for the application of (Z)-hexadec-9-enyl methanesulfonate in similar contexts (Leung et al., 2011).
Microbial Metabolism : Kelly and Murrell (1999) discussed the role of methanesulfonic acid in microbial metabolism. They highlighted that methanesulfonic acid is a key intermediate in the biogeochemical cycling of sulfur and is metabolized by various aerobic bacteria. This could be relevant for understanding the biological interactions of (Z)-hexadec-9-enyl methanesulfonate (Kelly & Murrell, 1999).
Protein Hydrolysis : Wrobel et al. (2003) utilized methanesulfonic acid for protein hydrolysis, aiming to evaluate Se-methionine in biological samples like yeast and nuts. The use of methanesulfonic acid in this context could be extended to the hydrolysis of proteins involving (Z)-hexadec-9-enyl methanesulfonate (Wrobel et al., 2003).
Green Chemistry : Wilkinson (2011) highlighted the use of methanesulfonic anhydride for the Friedel-Crafts acylation reaction, offering an environmentally friendly methodology. This study suggests potential applications for (Z)-hexadec-9-enyl methanesulfonate in greener chemical synthesis processes (Wilkinson, 2011).
Glucose and Xylose Conversion : Rackemann et al. (2014) compared methanesulfonic acid with sulfuric acid for converting glucose and xylose mixtures into levulinic acid and furfural. This research might be relevant to the utilization of (Z)-hexadec-9-enyl methanesulfonate in biomass conversion processes (Rackemann et al., 2014).
Safety And Hazards
将来の方向性
Methanesulfonate compounds have potential applications in various fields. For example, Ti/SnO2-Sb2Ox-TiO2 electrodes produced using a sol-enhanced electrodeposition technique from methanesulfonate electrolytes have shown promising results . Additionally, methanesulfonate compounds have been used in the quantitative analysis of genotoxic impurities in innovative drugs for the treatment of non-alcoholic fatty liver disease .
特性
IUPAC Name |
[(Z)-hexadec-9-enyl] methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H34O3S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-21(2,18)19/h8-9H,3-7,10-17H2,1-2H3/b9-8- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNUPNOSJSJKCJM-HJWRWDBZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CCCCCCCCCOS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C\CCCCCCCCOS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cis-9-Hexadecenyl methanesulfonate | |
CAS RN |
93135-85-4 | |
| Record name | Methanesulfonic acid palmitoleyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



